N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
CAS No.: 1049430-05-8
Cat. No.: VC6750239
Molecular Formula: C21H19ClN4O4
Molecular Weight: 426.86
* For research use only. Not for human or veterinary use.
![N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 1049430-05-8](/images/structure/VC6750239.png)
Specification
CAS No. | 1049430-05-8 |
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Molecular Formula | C21H19ClN4O4 |
Molecular Weight | 426.86 |
IUPAC Name | N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27) |
Standard InChI Key | QSGKWWYYFCMZLZ-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(2-Chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is systematically named according to IUPAC guidelines, reflecting its polycyclic architecture and substituent arrangement. Key identifiers include:
Property | Value |
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CAS Number | 1049430-05-8 |
Molecular Formula | |
Molecular Weight | 426.86 g/mol |
IUPAC Name | N-[(2-Chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
The compound’s structure integrates a pyrrolo[2,3-d]pyrimidine scaffold substituted at positions 1 and 3 with methyl groups, at position 6 with a carboxamide moiety, and at position 7 with a furan-2-ylmethyl group. A 2-chlorobenzyl chain is appended to the carboxamide nitrogen.
Spectroscopic and Physicochemical Properties
While experimental data for this specific compound are unavailable, related pyrrolo[2,3-d]pyrimidines exhibit characteristic UV-Vis absorption bands near 260–280 nm due to π→π* transitions in the conjugated heterocyclic system . The presence of electron-withdrawing substituents (e.g., chloro, carbonyl) likely reduces solubility in aqueous media, necessitating polar aprotic solvents for handling.
Synthetic Methodologies
General Approaches to Pyrrolo[2,3-d]Pyrimidine Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multicomponent reactions or stepwise cyclization strategies. For the target compound, a plausible route includes:
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Core Formation: Condensation of 4-amino-1H-pyrrole-3-carboxylate derivatives with urea or thiourea derivatives under acidic conditions to form the pyrimidine ring.
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Substituent Introduction:
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N-Methylation: Quaternization of the pyrimidine nitrogen using methyl iodide.
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Furan-2-ylmethyl Attachment: Alkylation with furfuryl bromide in the presence of a base like potassium carbonate.
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Chlorobenzyl Carboxamide Coupling: Amide bond formation via activation of the carboxylic acid group (e.g., using HATU) followed by reaction with 2-chlorobenzylamine .
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Optimization Challenges
Key challenges in synthesizing this compound include:
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Regioselectivity: Ensuring proper substitution at the N1, N3, and C7 positions.
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Oxidation Control: Maintaining the dioxo configuration at C2 and C4 without over-oxidation.
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Purification: Separating closely related by-products due to the compound’s high molecular weight and nonpolar substituents.
Structural and Electronic Features
Conformational Analysis
X-ray crystallography data for analogous compounds reveal that the pyrrolo[2,3-d]pyrimidine core adopts a planar conformation, with substituents influencing ring puckering. The furan-2-ylmethyl group likely occupies an equatorial position to minimize steric hindrance, while the chlorobenzyl moiety may engage in π-stacking interactions .
Electronic Effects
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Electron-Withdrawing Groups: The 2-chloro substituent on the benzyl ring and the carbonyl groups at C2/C4 create electron-deficient regions, potentially enhancing reactivity toward nucleophilic attack.
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Furan Contribution: The furan oxygen’s lone pairs may participate in hydrogen bonding or coordinate with metal catalysts, as seen in related furan-containing therapeutics .
Hypothetical Biological Activity and Mechanisms
Antiviral Applications
Recent studies on furan-derived SARS-CoV-2 M inhibitors (e.g., 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives) suggest that the furan-2-ylmethyl group in this compound might confer antiviral activity by interacting with viral protease catalytic dyads .
Future Research Directions
Synthetic Priorities
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Catalyst Screening: Evaluating palladium or nickel catalysts to improve yield in key alkylation steps.
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Green Chemistry Approaches: Exploring microwave-assisted or flow chemistry techniques to reduce reaction times.
Biological Profiling
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